molecular formula C8H8O4 B043213 2-Hydroxy-3-methoxybenzoic acid CAS No. 877-22-5

2-Hydroxy-3-methoxybenzoic acid

Cat. No. B043213
M. Wt: 168.15 g/mol
InChI Key: AUZQQIPZESHNMG-UHFFFAOYSA-N
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Patent
US05446147

Procedure details

The esterification of 3-methoxysalicylic acid was performed according to the literature. Bishop, J. E., et al., J. Med. Chem. 34, 1612-1624 (1991).The ester product (1.68 g, 9.20 mmol) was dissolved in methanol (35 mL). Sodium iodide (1.38 g, 9.20 mmol) and sodium hydroxide (0.34 g, 9.2 mmol) were added, and the solution was cooled to 0° C. To this solution aqueous sodium hypochlorite (17.25 g, 5% naCIO) was added dropwise. The colorless slurry mixture was stirred for 1 h at 0°-3° C., then treated with 10% aqueous sodium thiosulfite. The mixture was adjustedto pH 7 using 5% aqueous HCI. Ether (50 mL) was added and the layers were separated. The ether layer was washed with brine and dried over anhydrous sodium sulfate. After the ether was evaporated, the crude orange solid waspurified by column chromatography (silica gel, CHCI3) to obtain 1.2 g (43%) of the iodoproduct; m.p. 104° C. (lit4 110°-112° C.). The spectra were the the same as those published in the literature. Yue, E. W., et al., J. Org. Chem. 56, 5451-5456 (1991).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
17.25 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[OH:12].[I-:13].[Na+].[OH-].[Na+].Cl[O-].[Na+].S([O-])([O-])=S.[Na+].[Na+].[CH3:26]O>CCOCC>[CH3:26][O:7][C:6](=[O:8])[C:5]1[C:4](=[C:3]([O:2][CH3:1])[CH:11]=[C:10]([I:13])[CH:9]=1)[OH:12] |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(C(=O)O)=CC=C1)O
Step Two
Name
ester
Quantity
1.68 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.38 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.34 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
17.25 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The colorless slurry mixture was stirred for 1 h at 0°-3° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The ether layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the ether was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 1.2 g (43%) of the iodoproduct
CUSTOM
Type
CUSTOM
Details
m.p. 104° C. (lit4 110°-112° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(C=1C(O)=C(C=C(C1)I)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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